molecular formula C13H11Cl2N3O2 B13032877 Methyl 4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate

Methyl 4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13032877
M. Wt: 312.15 g/mol
InChI Key: UYFFMVDJHCONSM-UHFFFAOYSA-N
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Description

Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazole ring, a cyclopropyl group, and a dichlorophenyl moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide reacts with an alkyne to form the triazole ring. The cyclopropyl and dichlorophenyl groups are then introduced through subsequent reactions, such as Friedel-Crafts acylation and cyclopropanation.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale manufacturing. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl group, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenyl group may enhance the compound’s binding affinity and specificity, while the cyclopropyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl4-cyclopropyl-1-(2,4-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate
  • Methyl4-cyclopropyl-1-(2,6-difluorophenyl)-1H-1,2,3-triazole-5-carboxylate
  • Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-4-carboxylate

Uniqueness

Methyl4-cyclopropyl-1-(2,6-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylate is unique due to its specific substitution pattern on the triazole ring and the presence of both cyclopropyl and dichlorophenyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H11Cl2N3O2

Molecular Weight

312.15 g/mol

IUPAC Name

methyl 5-cyclopropyl-3-(2,6-dichlorophenyl)triazole-4-carboxylate

InChI

InChI=1S/C13H11Cl2N3O2/c1-20-13(19)12-10(7-5-6-7)16-17-18(12)11-8(14)3-2-4-9(11)15/h2-4,7H,5-6H2,1H3

InChI Key

UYFFMVDJHCONSM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=NN1C2=C(C=CC=C2Cl)Cl)C3CC3

Origin of Product

United States

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